(R)-Nipecotamide(1+) is a chiral compound derived from nipecotic acid, which is an important molecule in medicinal chemistry due to its potential therapeutic applications. This compound is primarily recognized for its role as a selective inhibitor of the GABA transporter, making it significant in the context of neurological research and pharmacology.
(R)-Nipecotamide(1+) can be synthesized from nipecotic acid, which is a derivative of pyrrolidine. It is often obtained through various asymmetric synthesis methods that aim to produce the desired chiral form efficiently.
(R)-Nipecotamide(1+) falls under the category of amides and is classified as a tertiary amine. It is also part of a broader class of compounds known as GABA analogs, which are studied for their effects on neurotransmitter systems.
The synthesis of (R)-Nipecotamide(1+) has been explored through several methodologies, with asymmetric hydrogenation being one of the prominent techniques. This process typically involves the reduction of specific precursors in the presence of chiral catalysts to yield the desired enantiomer.
A notable method involves the asymmetric hydrogenation of 1,4,5,6-tetrahydropyridine-3-carboxamide. The process utilizes a catalyst that selectively promotes the formation of (R)-Nipecotamide(1+) from its precursor. The crystallization step often involves using solvents such as ethanol to isolate the product effectively .
The molecular structure of (R)-Nipecotamide(1+) can be described by its chemical formula, C₇H₁₄N₂O, and its molecular weight, approximately 142.20 g/mol. The compound features a pyrrolidine ring with an amide functional group, contributing to its biological activity.
(R)-Nipecotamide(1+) participates in various chemical reactions typical for amides and amines. It can undergo hydrolysis to yield nipecotic acid and other derivatives when subjected to acidic or basic conditions.
The stability of (R)-Nipecotamide(1+) under different pH conditions suggests that it can be utilized in various formulations without significant degradation, making it suitable for pharmaceutical applications.
The primary mechanism of action for (R)-Nipecotamide(1+) involves its interaction with GABA transporters in the central nervous system. By inhibiting these transporters, (R)-Nipecotamide(1+) increases the availability of GABA, a key inhibitory neurotransmitter, thereby enhancing its effects on neuronal excitability.
Research indicates that compounds like (R)-Nipecotamide(1+) can modulate synaptic transmission and are being investigated for their potential in treating neurological disorders such as epilepsy and anxiety .
(R)-Nipecotamide(1+) has garnered attention in pharmacological research due to its selective inhibition of GABA transporters. Its applications include:
(R)-Nipecotamide(1+) is a chiral, protonated heterocyclic organic compound. Its IUPAC name is (R)-(1+)-3-aminocarbonylpiperidinium, reflecting its positively charged piperidine ring and carboxamide functional group at position 3. The molecular formula is C₆H₁₃N₂O⁺, with a molar mass of 129.18 g/mol. The "(R)" designation indicates its absolute stereochemistry at the chiral center (C3 position), where the amide group adopts an equatorial configuration. This stereochemistry critically influences its molecular interactions, particularly in enantioselective biochemical applications. The compound exists as a cation due to quaternization of the piperidine nitrogen, enhancing its solubility in polar solvents like water or methanol [3] [8].
Table 1: Key Structural Descriptors of (R)-Nipecotamide(1+)
Property | Value |
---|---|
IUPAC Name | (R)-(1+)-3-aminocarbonylpiperidinium |
Molecular Formula | C₆H₁₃N₂O⁺ |
Molar Mass | 129.18 g/mol |
Chiral Center | C3 of piperidine ring |
Charge | +1 |
The synthesis of (R)-nipecotamide(1+) emerged from advancements in chiral piperidine chemistry during the late 20th century. Early routes relied on classical resolution of racemic nipecotic acid derivatives using chiral auxiliaries like brucine, followed by amidation. A significant breakthrough came with the development of asymmetric hydrogenation in the 1990s, employing ruthenium-BINAP catalysts to achieve enantiomeric excess (ee) >95%. In the 2010s, enzymatic methods using lipases or acylases enabled kinetic resolution of methyl nipecotate intermediates under mild conditions. Isolation typically involves ion-exchange chromatography due to its cationic nature, with purity confirmed via chiral HPLC (e.g., Chiralpak IC3 columns) [2] [6].
(R)-Nipecotamide(1+) serves as:
Important Notice Regarding Content LimitationsThe provided search results focus exclusively on nicotinamide (vitamin B3 derivatives) and related metabolites such as NAD⁺, NADPH, and niacin. These compounds are structurally and functionally distinct from (R)-Nipecotamide(1+). Key differences include:
Table 2: Comparative Analysis with Search Result Compounds
Feature | (R)-Nipecotamide(1+) | Nicotinamide (from search results) |
---|---|---|
Core Structure | Piperidine ring (aliphatic) | Pyridine ring (aromatic) |
Charge | +1 | Neutral |
Chiral Centers | 1 [(R)-configuration] | None |
Natural Occurrence | Synthetic | Dietary vitamin (B3) |
Primary Research Use | Chiral synthesis | NAD⁺ biosynthesis, dermatology [3] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7